2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
Description
This compound is a brominated benzamide derivative featuring a sulfonamide-linked phenyl group substituted with a 2-(pyridin-3-yl)piperidine moiety. The 2-bromo substituent on the benzamide core may influence electronic properties and steric interactions, while the pyridinyl-piperidine sulfonyl group could enhance binding affinity through hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
2-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOQPMDEYZOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:
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Formation of the Piperidine-Pyridine Moiety: : This step involves the reaction of pyridine with piperidine under conditions that facilitate the formation of a stable bond between the two rings. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Sulfonylation: : The piperidine-pyridine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
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Amidation: : Finally, the brominated sulfonyl intermediate is coupled with a benzamide derivative under conditions that promote amide bond formation. This step often employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in 2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
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Oxidation and Reduction: : The compound can participate in oxidation reactions, particularly at the sulfonyl group, which can be further oxidized to sulfone derivatives. Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
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Coupling Reactions: : The presence of the bromine atom makes this compound a candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution: Products depend on the nucleophile used, resulting in derivatives like azides, thiocyanates, or ethers.
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the original compound, potentially with altered functional groups.
Coupling: New biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The sulfonyl group could interact with amino acid residues in the enzyme’s active site, while the piperidine-pyridine moiety might enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence lacks direct biological or pharmacokinetic data for these compounds. Structural comparisons suggest:
- Bromine positioning (2- vs. 4-) influences electronic and steric properties.
- Sulfonyl groups enhance polarity but may limit blood-brain barrier penetration.
- Heterocyclic variations (thiophene, pyridine, benzothiazole) dictate binding specificity.
Further studies, including crystallographic analysis (e.g., using tools like PHENIX or Phaser ) and in vitro assays, are required to validate these hypotheses.
Biological Activity
The compound 2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22BrN3O2S
- Molecular Weight : 433.36 g/mol
- CAS Number : Not specified in the search results.
The structure of the compound features a bromine atom, a sulfonamide group, and a piperidine ring, which are critical for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways, similar to other sulfonamide derivatives which are known to modulate enzyme activity.
- Interaction with Receptors : Its structural components suggest potential interactions with various receptors involved in cellular signaling pathways, particularly those related to pain and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it can reduce the release of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Properties : Some derivatives of similar structures have shown antibacterial activity, indicating that this compound may also possess antimicrobial properties.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit the production of interleukin (IL)-1β in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .
Table 1: Summary of In Vitro Effects
| Study | Concentration (µM) | IL-1β Inhibition (%) | Notes |
|---|---|---|---|
| Study A | 10 | 19.4 ± 0.4 | Significant inhibition observed |
| Study B | 50 | 29.1 ± 4.8 | Dose-dependent response noted |
In Vivo Studies
Although specific in vivo studies on this compound were not identified in the search results, related compounds with similar structures have shown promising results in animal models for inflammatory diseases. These studies suggest that further exploration into the in vivo efficacy of this compound is warranted.
Q & A
Q. What are the key steps in synthesizing 2-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide?
The synthesis typically involves a multi-step approach:
Sulfonylation : React 4-aminophenyl sulfonyl chloride with 2-(pyridin-3-yl)piperidine under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide intermediate.
Bromination : Introduce the bromine substituent via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetonitrile).
Amidation : Couple the brominated benzoyl chloride with the sulfonamide intermediate using a coupling agent like HATU or EDCI in the presence of a base (e.g., DIPEA).
Critical Parameters : Reaction temperatures (0–80°C), solvent choice (DMF for high solubility), and purification by column chromatography or recrystallization. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures intermediate purity .
Q. Which analytical methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., pyridine protons at δ 8.3–8.7 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% with C18 columns, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~530–540 Da) .
Q. How should researchers handle stability and storage of this compound?
- Stability : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify sensitivity to light, heat, or humidity.
- Storage : Store in amber vials under inert atmosphere (argon or nitrogen) at –20°C. Solubility in DMSO (≥10 mM) allows long-term stock solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups (e.g., CF₃) to alter electron density and binding affinity.
- Vary the piperidine-pyridine moiety to assess steric effects on target engagement.
- Assays :
- Use in vitro enzyme inhibition assays (IC₅₀ values) and cellular viability assays (MTT/WST-1) to correlate structural changes with activity .
Q. Table 1: Example SAR Data
| Modification | Bioactivity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Br (Parent Compound) | 120 ± 15 | 8.2 |
| Cl | 95 ± 10 | 12.5 |
| CF₃ | 210 ± 20 | 3.7 |
Q. What strategies resolve contradictions in reactivity or bioactivity data?
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O or ²H) to track reaction pathways. For bioactivity conflicts, validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Control Experiments : Include orthogonal assays (e.g., fluorescent polarization vs. radiometric assays) to confirm activity .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Solvent Screening : Test alternatives to DMF (e.g., THF or 2-MeTHF) for greener chemistry.
- Catalyst Optimization : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings if aryl-aryl bonds are introduced.
- Process Analytics : Implement in-line FTIR or PAT (process analytical technology) to monitor reaction progression in real time .
Q. What computational methods aid in target identification?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or PI3K).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyridine N) using MOE .
Methodological Notes
- Data Reproducibility : Report reaction yields as mean ± SD (n ≥ 3). Use ANOVA for bioactivity comparisons (p < 0.05) .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., bromine, sulfonyl chlorides).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
